
3,5-Dimethyl-2,6-diphenylpiperidin-4-ol
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Description
3,5-Dimethyl-2,6-diphenylpiperidin-4-ol is a useful research compound. Its molecular formula is C19H23NO and its molecular weight is 281.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 359570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
3,5-Dimethyl-2,6-diphenylpiperidin-4-ol has been investigated for its potential therapeutic properties. Research indicates that it may interact with various biomolecules, suggesting applications in drug development. Notably:
- Enzyme Modulation: The compound has been shown to modulate enzyme activity, making it a candidate for further biological studies.
- Receptor Interaction: Its ability to interact with specific receptors enhances its potential as a therapeutic agent .
Case Study: Antitumor Activity
Research has highlighted the antitumor properties of piperidine derivatives, including this compound. Studies have demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of this compound has been evaluated through various experimental approaches:
Biological Activity | Mechanism of Action | Target |
---|---|---|
Antiviral | Inhibition of viral replication | Influenza virus |
Anticancer | Induction of apoptosis | Various cancer cell lines |
Enzyme inhibition | Competitive inhibition | Nicotinic receptors |
The compound's interaction with nicotinic receptors has been particularly noted, where it exhibits antagonist properties that may be useful in treating neurological disorders .
Structural Analysis
The crystal structure of this compound reveals a chair conformation of the piperidine ring with specific torsion angles between the phenyl rings. This structural arrangement is crucial for its biological activity and reactivity .
Properties
CAS No. |
2403-94-3 |
---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3,5-dimethyl-2,6-diphenylpiperidin-4-ol |
InChI |
InChI=1S/C19H23NO/c1-13-17(15-9-5-3-6-10-15)20-18(14(2)19(13)21)16-11-7-4-8-12-16/h3-14,17-21H,1-2H3 |
InChI Key |
GGCLDJYYOISOSI-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(NC1C2=CC=CC=C2)C3=CC=CC=C3)C)O |
Canonical SMILES |
CC1C(C(C(NC1C2=CC=CC=C2)C3=CC=CC=C3)C)O |
Key on ui other cas no. |
2403-94-3 |
Origin of Product |
United States |
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